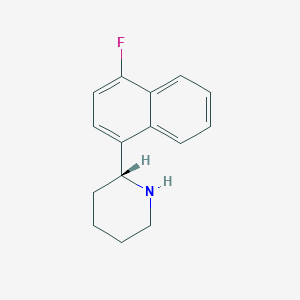
1-(3-Methyl-1H-indazol-6-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methyl-1H-indazol-6-yl)ethanone is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This compound is characterized by the presence of a methyl group at the 3-position of the indazole ring and an ethanone group at the 1-position. It has a molecular formula of C10H10N2O and a molecular weight of 174.2 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1H-indazol-6-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylindazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
化学反应分析
Types of Reactions
1-(3-Methyl-1H-indazol-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The methyl group and other positions on the indazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
1-(3-Methyl-1H-indazol-6-yl)ethanone has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
作用机制
The mechanism of action of 1-(3-Methyl-1H-indazol-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or other proteins involved in cell signaling pathways, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
1-(1-Methyl-1H-indazol-6-yl)ethanone: Similar in structure but with a methyl group at the 1-position instead of the 3-position.
1-(3-Methyl-1H-indazol-5-yl)ethanone: Similar but with the methyl group at the 5-position.
1-(3-Methyl-1H-indazol-7-yl)ethanone: Similar but with the methyl group at the 7-position
Uniqueness
1-(3-Methyl-1H-indazol-6-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group and the ethanone moiety can affect the compound’s interaction with molecular targets and its overall pharmacological profile .
属性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
1-(3-methyl-2H-indazol-6-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-6-9-4-3-8(7(2)13)5-10(9)12-11-6/h3-5H,1-2H3,(H,11,12) |
InChI 键 |
VSDBTNKHLRKBQJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC(=CC2=NN1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


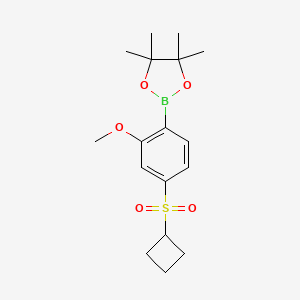
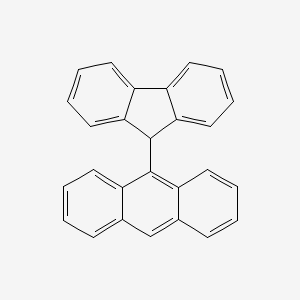

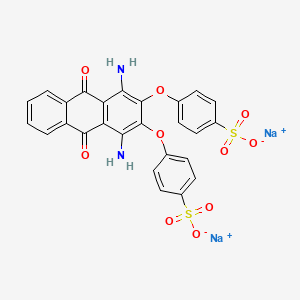

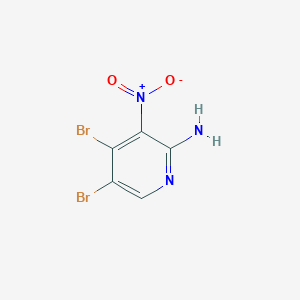
![sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate](/img/structure/B13143576.png)
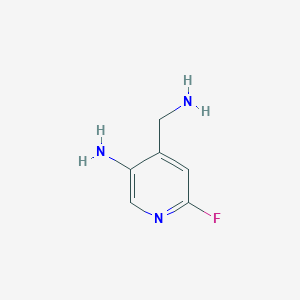
![L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate](/img/structure/B13143585.png)
![Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine](/img/structure/B13143592.png)
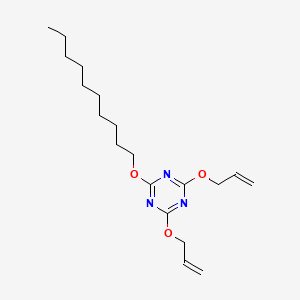
![1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride](/img/structure/B13143600.png)

